SID 26681509: A Potent and Selective Cathepsin L Inhibitor
SID 26681509: A Potent and Selective Cathepsin L Inhibitor
SID 26681509 is a potent, reversible, and selective small-molecule inhibitor of human cathepsin L.[1][2] This thiocarbazate compound demonstrates a slow-binding and competitive inhibition mechanism.[1][3][4] Its inhibitory activity is significantly enhanced with pre-incubation, indicating a time-dependent interaction with the enzyme.[3][5] SID 26681509 has been investigated for its therapeutic potential in various contexts, including parasitic diseases and inflammatory conditions.[1][5][6]
Biochemical and Pharmacological Profile
SID 26681509 exhibits high potency against human cathepsin L, with an IC50 of 56 nM without pre-incubation, which increases to 1.0 nM after a four-hour pre-incubation period.[1][3][5] The compound also shows inhibitory activity against other cathepsins, though with lower potency, and has been demonstrated to be active against the parasites Plasmodium falciparum and Leishmania major.[1][3][5]
Quantitative Data Summary
| Parameter | Value | Notes |
| IC50 (Cathepsin L) | 56 nM | Without pre-incubation |
| 1.0 nM | With 4-hour pre-incubation | |
| IC50 (Other Cathepsins) | 618 nM - 8.442 µM | Against papain, cathepsins B, K, S, and V |
| No inhibition | Against cathepsin G | |
| IC50 (Parasites) | 15.4 µM | Plasmodium falciparum |
| 12.5 µM | Leishmania major | |
| Kinetic Constants | k_on = 24,000 M⁻¹s⁻¹ | |
| k_off = 2.2 x 10⁻⁵ s⁻¹ | ||
| K_i = 0.89 nM | ||
| Cell Viability | Non-toxic up to 100 µM | Human aortic endothelial cells and zebrafish |
| Chemical Properties | Formula: C27H33N5O5S M.Wt: 539.65 | |
| Solubility | Soluble to 50 mM in DMSO and 10 mM in ethanol |
Mechanism of Action and Signaling Pathway
SID 26681509 functions as a competitive inhibitor of cathepsin L, meaning it binds to the active site of the enzyme and prevents the binding of the natural substrate. The slow-binding nature of the inhibition suggests a two-step mechanism, where an initial weak binding is followed by a conformational change that leads to a more stable enzyme-inhibitor complex.
Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling. In pathological conditions such as cancer, cathepsin L can be secreted and contribute to tumor invasion and metastasis by degrading components of the extracellular matrix. By inhibiting cathepsin L, SID 26681509 can potentially mitigate these processes.
Caption: Inhibition of Cathepsin L by SID 26681509 blocks extracellular matrix degradation.
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of SID 26681509, based on the study by Shah et al. (2008).[3]
Cathepsin L Inhibition Assay
-
Enzyme and Substrate: Recombinant human cathepsin L is used as the enzyme. The fluorogenic substrate Z-Phe-Arg-AMC is used to measure enzyme activity.
-
Assay Buffer: The assay is typically performed in a buffer containing 100 mM sodium acetate, 1 mM EDTA, and 5 mM dithiothreitol (DTT) at pH 5.5.
-
Procedure:
-
SID 26681509, at various concentrations, is pre-incubated with cathepsin L for different time periods (e.g., 0, 1, 2, and 4 hours) at room temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The fluorescence of the released AMC (7-amino-4-methylcoumarin) is monitored over time using a fluorescence plate reader with excitation at 360 nm and emission at 460 nm.
-
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Kinetic Parameter Determination (k_on, k_off, K_i)
-
Methodology: Transient kinetic analysis is employed to determine the association (k_on) and dissociation (k_off) rate constants.
-
Procedure:
-
The progress of the enzymatic reaction is monitored continuously immediately after the addition of the substrate to a mixture of the enzyme and inhibitor.
-
The resulting progress curves are fitted to an equation for slow-binding inhibition to derive the kinetic parameters.
-
The inhibition constant (K_i) is calculated as the ratio of k_off to k_on.
-
In Vitro Parasite Growth Inhibition Assay
-
Plasmodium falciparum Culture: The parasite is cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Assay:
-
Synchronized ring-stage parasites are incubated with various concentrations of SID 26681509 for 48 hours.
-
Parasite growth is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content.
-
-
Leishmania major Culture: Promastigotes are cultured in M199 medium supplemented with fetal bovine serum.
-
Assay:
-
Promastigotes are incubated with different concentrations of SID 26681509 for 72 hours.
-
Cell viability is assessed using a resazurin-based assay (AlamarBlue).
-
Caption: A typical experimental workflow for evaluating the inhibitory activity of SID 26681509.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic characterization and molecular docking of a novel, potent, and selective slow-binding inhibitor of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
